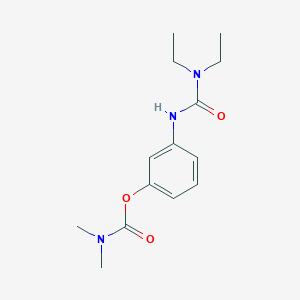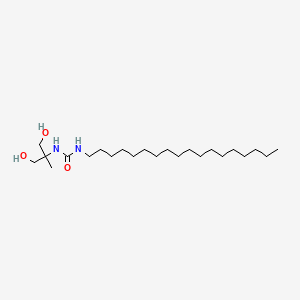
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N'-octadecylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a long octadecyl chain and a dihydroxy-methylpropan-2-yl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea typically involves the reaction of octadecylamine with 1,3-dihydroxy-2-methylpropan-2-yl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Octadecylamine} + \text{1,3-Dihydroxy-2-methylpropan-2-yl isocyanate} \rightarrow \text{N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea} ]
Industrial Production Methods: In an industrial setting, the production of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include steps such as purification and crystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea is used as a building block in the synthesis of various organic compounds. It can be used to create polymers, surfactants, and other materials with specific properties.
Biology: In biological research, this compound can be used as a model compound to study the interactions of urea derivatives with biological molecules. It may also be used in the development of new drugs or therapeutic agents.
Medicine: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new treatments for various diseases.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, coatings, and adhesives. Its unique properties make it suitable for use in various applications, including the formulation of high-performance materials.
Wirkmechanismus
The mechanism of action of N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea involves its interaction with specific molecular targets. The hydroxyl groups and the urea moiety allow it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-dodecylurea
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-2-iodobenzamide
- N-(1,3-Dihydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
Comparison: N-(1,3-Dihydroxy-2-methylpropan-2-yl)-N’-octadecylurea is unique due to its long octadecyl chain, which imparts specific properties such as increased hydrophobicity and potential for self-assembly. This distinguishes it from similar compounds with shorter alkyl chains or different substituents, which may have different physical and chemical properties.
Eigenschaften
CAS-Nummer |
74548-61-1 |
|---|---|
Molekularformel |
C23H48N2O3 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-octadecylurea |
InChI |
InChI=1S/C23H48N2O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-22(28)25-23(2,20-26)21-27/h26-27H,3-21H2,1-2H3,(H2,24,25,28) |
InChI-Schlüssel |
NVPXBQKWCNXBQK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC(C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



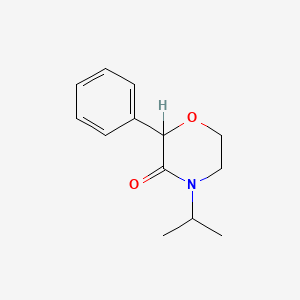
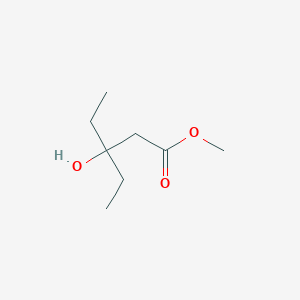
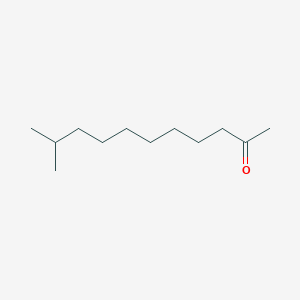

![5-Thiabicyclo[2.1.0]pent-2-ene](/img/structure/B14457992.png)
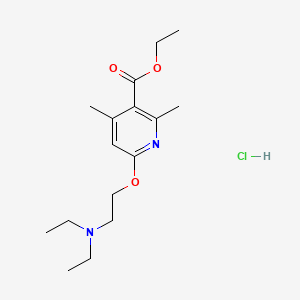
![Prop-1-en-2-yl 3-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14458013.png)
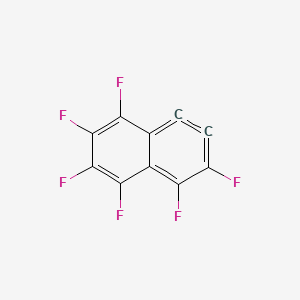
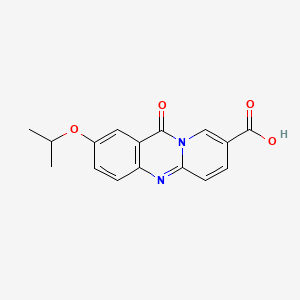
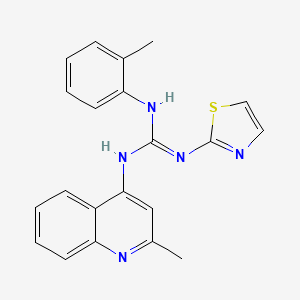
![4-(6-Methyl-7-oxabicyclo[4.1.0]hept-2-en-2-yl)morpholine](/img/structure/B14458035.png)
